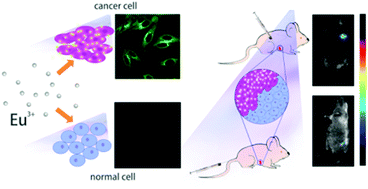Rapid and accurate tumor-target bio-imaging through specific in vivo biosynthesis of a fluorescent europium complex†
Biomaterials Science Pub Date: 2016-01-26 DOI: 10.1039/C5BM00528K
Abstract
A new and facile method for rapidly and accurately achieving tumor targeting fluorescent images has been explored using a specifically biosynthesized europium (Eu) complex in vivo and in vitro. It demonstrated that a fluorescent Eu complex could be bio-synthesized through a spontaneous molecular process in cancerous cells and tumors, but not prepared in normal cells and tissues. In addition, the proteomics analyses show that some biological pathways of metabolism, especially for NADPH production and glutamine metabolism, are remarkably affected during the relevant biosynthesis process, where molecular precursors of europium ions are reduced to fluorescent europium complexes inside cancerous cells or tumor tissues. These results proved that the specific self-biosynthesis of a fluorescent Eu complex by cancer cells or tumor tissues can provide a new strategy for accurate diagnosis and treatment strategies in the early stages of cancers and thus is beneficial for realizing precise surgical intervention based on the relevant cheap and readily available agents.


Recommended Literature
- [1] Preparation of hyaluronic acid nanoparticlesvia hydrophobic association assisted chemical cross-linking—an orthogonal modular approach†
- [2] Correction: Spironaphthoxazine switchable dyes for biological imaging
- [3] Computer-aided design of high-efficiency GeTe-based thermoelectric devices†
- [4] Electrical and geometrical tuning of MoS2 field effect transistors via direct nanopatterning†
- [5] Dioxomolybdenum(vi) complex immobilized on ascorbic acid coated TiO2 nanoparticles catalyzed heterogeneous oxidation of olefins and sulfides
- [6] Inside front cover
- [7] Polar 2D hybrid perovskite crystals with intrinsic strong linear dichroism for polarization-sensitive and self-powered detection†
- [8] Biomass-derived three-dimensional carbon framework for a flexible fibrous supercapacitor and its application as a wearable smart textile†
- [9] Silver-catalyzed direct C–H oxidative carbamoylation of quinolines with oxamic acids†
- [10] Antioxidant properties of flavonoid derivatives and their hepatoprotective effects on CCl4 induced acute liver injury in mice†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 155535-23-2
-
CAS no.: 16514-83-3
-
CAS no.: 175696-73-8
-
CAS no.: 11100-24-6









